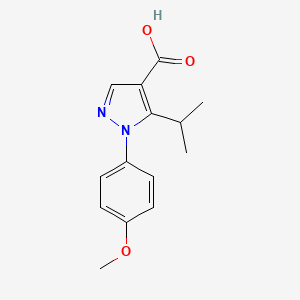

1-(4-METHOXYPHENYL)-5-(PROPAN-2-YL)-1H-PYRAZOLE-4-CARBOXYLIC ACID

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-METHOXYPHENYL)-5-(PROPAN-2-YL)-1H-PYRAZOLE-4-CARBOXYLIC ACID is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features a methoxyphenyl group at position 1 and a propan-2-yl group at position 5, making it a unique and interesting molecule for various scientific applications.

Méthodes De Préparation

The synthesis of 1-(4-METHOXYPHENYL)-5-(PROPAN-2-YL)-1H-PYRAZOLE-4-CARBOXYLIC ACID can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxyphenylhydrazine with an appropriate β-diketone under acidic conditions to form the pyrazole ring. The resulting intermediate is then subjected to further reactions to introduce the propan-2-yl group and the carboxylic acid functionality.

Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

1-(4-METHOXYPHENYL)-5-(PROPAN-2-YL)-1H-PYRAZOLE-4-CARBOXYLIC ACID undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium or copper complexes. The major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

Anti-inflammatory Activity

Recent studies have highlighted the potential of pyrazole derivatives in treating inflammatory conditions. The compound has been evaluated for its ability to inhibit inflammatory pathways, showing promising results in reducing inflammation markers in vitro.

- Mechanism of Action : The pyrazole scaffold is believed to interfere with the cyclooxygenase (COX) pathway, which is crucial in the synthesis of prostaglandins involved in inflammation. This inhibition leads to reduced pain and swelling.

Anticancer Properties

The anticancer potential of 1-(4-Methoxyphenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid has been extensively studied, with various derivatives showing significant cytotoxicity against different cancer cell lines.

These results indicate that the compound may serve as a lead structure for developing new anticancer agents.

Recent Advancements

A review published in December 2022 summarizes various pyrazole derivatives, including this compound, emphasizing their role in drug design for cancer therapy. The review discusses several synthesized compounds that exhibited substantial growth inhibition across multiple cancer cell lines, highlighting the importance of structural modifications to enhance efficacy and selectivity .

In Silico Studies

In silico approaches have also been employed to predict the binding affinity of this compound to specific molecular targets involved in cancer progression and inflammation. These studies suggest that modifications to the pyrazole ring can significantly affect biological activity, paving the way for tailored drug design .

Mécanisme D'action

The mechanism of action of 1-(4-METHOXYPHENYL)-5-(PROPAN-2-YL)-1H-PYRAZOLE-4-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

1-(4-METHOXYPHENYL)-5-(PROPAN-2-YL)-1H-PYRAZOLE-4-CARBOXYLIC ACID can be compared with other similar compounds, such as:

1-(4-Methoxyphenyl)-5-methylpyrazole-4-carboxylic acid: This compound has a methyl group instead of a propan-2-yl group, which may result in different chemical and biological properties.

1-(4-Methoxyphenyl)-5-phenylpyrazole-4-carboxylic acid:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Activité Biologique

1-(4-Methoxyphenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid is a pyrazole derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This compound is part of a larger class of pyrazole-based compounds known for their anti-inflammatory, anticancer, and antimicrobial properties. This article provides a detailed overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C14H16N2O2

- Molecular Weight : 244.29 g/mol

- CAS Number : 1003750-79-5

Anticancer Activity

Research has indicated that pyrazole derivatives exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, demonstrating promising results.

In one study, derivatives similar to this compound showed cytotoxic effects against Hep-2 and P815 cancer cell lines with IC50 values of 3.25 mg/mL and 17.82 mg/mL, respectively .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole compounds has been extensively studied. For instance, compounds related to this compound demonstrated inhibitory effects on pro-inflammatory cytokines such as TNF-α and IL-6.

These findings suggest that the compound may be beneficial in treating inflammatory diseases.

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been documented. In vitro studies have shown effectiveness against various bacterial strains.

The biological activities of pyrazole derivatives are often attributed to their ability to interact with specific biological targets, including enzymes and receptors involved in cancer progression and inflammation. Molecular docking studies have suggested that these compounds can form stable interactions with target proteins, leading to their therapeutic effects .

Case Studies

Recent studies have highlighted the potential of pyrazole derivatives in drug discovery:

- A study on a series of pyrazole compounds revealed significant anticancer activity against MCF7 and other cell lines, with some derivatives exhibiting IC50 values lower than standard chemotherapeutic agents .

- Another investigation demonstrated that modifications to the pyrazole structure could enhance its anti-inflammatory properties, suggesting a pathway for developing more effective therapeutics .

Propriétés

IUPAC Name |

1-(4-methoxyphenyl)-5-propan-2-ylpyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c1-9(2)13-12(14(17)18)8-15-16(13)10-4-6-11(19-3)7-5-10/h4-9H,1-3H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHIPOGMVVDHAEU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=NN1C2=CC=C(C=C2)OC)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.